Antitumor agent-3
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Overview
Description
Synthesis Analysis
This part would detail the chemical synthesis process of the antitumor agent .Molecular Structure Analysis
This section would describe the molecular structure of the antitumor agent .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the antitumor agent undergoes, particularly those relevant to its mechanism of action .Physical And Chemical Properties Analysis
This would detail the physical and chemical properties of the antitumor agent .Scientific Research Applications
Synthesis and Anticancer Activity of Novel Derivatives : A study by Charitos et al. (2016) focused on synthesizing novel 3,6-disubstituted 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives as potential anticancer agents. These derivatives showed significant cytostatic and cytotoxic antineoplastic activity in vitro and relatively low acute toxicities in vivo, indicating a high therapeutic ratio (Charitos et al., 2016).
Alkylphosphocholines for Breast Cancer Treatment : Eibl and Unger (1990) discussed the discovery and development of alkylphosphocholines, a new class of substances for breast cancer treatment. These compounds act on the cell membrane rather than the nucleus, offering a selective antitumor efficacy with minimal immunosuppression and hematotoxicity (Eibl & Unger, 1990).
Artemisinin Derivatives Against Hepatoma : Hou et al. (2008) explored the antitumor efficacy of artemisinin (ART) and its derivatives in human hepatoma cells. These compounds showed significant anticancer effects with minimal effects on normal cells, suggesting their potential as therapeutics for human hepatoma (Hou et al., 2008).
Marine Natural Products in Antitumor Pharmacology : Mayer and Gustafson (2003) reviewed antitumor pharmacology research from marine sources, highlighting the discovery of numerous novel antitumor agents that belong to diverse structural classes. These compounds exhibited potent antitumor and cytotoxic properties (Mayer & Gustafson, 2003).
The Proapoptotic Agent ET-18-OCH(3) : Gajate and Mollinedo (2002) focused on ET-18-OCH(3), a synthetic analogue of lysophosphatidylcholine with selective apoptotic response in tumor cells. This compound modulates cellular regulatory and signaling events, representing a new framework for designing antitumor drugs (Gajate & Mollinedo, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4S/c19-17(20,21)10-4-6-11(7-5-10)25-16-26-12(9-29-16)14-15(18(22,23)24)27-13-3-1-2-8-28(13)14/h1-9H,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPJHVEENIEGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NC4=CC=C(C=C4)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Antitumor agent-3 |
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